molecular formula C20H19ClN2S2 B11626239 2-(4-chloro-2-methylphenyl)-4,4,8-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione

2-(4-chloro-2-methylphenyl)-4,4,8-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione

Cat. No.: B11626239
M. Wt: 387.0 g/mol
InChI Key: UWMBTVKRTFSJOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-CHLORO-2-METHYLPHENYL)-4,4,8-TRIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE is a heterocyclic compound that features a thiazole ring fused with a quinoline structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.

Properties

Molecular Formula

C20H19ClN2S2

Molecular Weight

387.0 g/mol

IUPAC Name

2-(4-chloro-2-methylphenyl)-4,4,8-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione

InChI

InChI=1S/C20H19ClN2S2/c1-11-5-7-15-14(9-11)17-18(20(3,4)22-15)25-23(19(17)24)16-8-6-13(21)10-12(16)2/h5-10,22H,1-4H3

InChI Key

UWMBTVKRTFSJOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(C3=C2C(=S)N(S3)C4=C(C=C(C=C4)Cl)C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLORO-2-METHYLPHENYL)-4,4,8-TRIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE typically involves the formation of the thiazole ring followed by its fusion with a quinoline structure. Common synthetic routes include:

    Cyclization Reactions: Utilizing appropriate precursors such as 2-aminothiophenol and 2-chloroquinoline derivatives under cyclization conditions.

    Condensation Reactions: Combining 4-chloro-2-methylphenyl derivatives with thioamide compounds under acidic or basic conditions to form the desired thiazole-quinoline structure.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization and condensation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLORO-2-METHYLPHENYL)-4,4,8-TRIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate solvent and temperature conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole-quinoline derivatives.

    Substitution: Formation of substituted thiazole-quinoline derivatives with various functional groups.

Scientific Research Applications

2-(4-CHLORO-2-METHYLPHENYL)-4,4,8-TRIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE has diverse applications in scientific research, including:

    Medicinal Chemistry: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Studies: Used in studies to understand its interaction with biological targets and its effects on cellular pathways.

    Industrial Applications: Employed as a precursor or intermediate in the synthesis of other bioactive compounds and materials.

Mechanism of Action

The mechanism of action of 2-(4-CHLORO-2-METHYLPHENYL)-4,4,8-TRIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

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